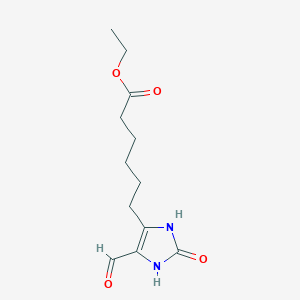![molecular formula C12H13NO2 B14663528 5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine CAS No. 40519-54-8](/img/structure/B14663528.png)
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine is a complex organic compound characterized by its unique molecular structure. This compound consists of 13 hydrogen atoms, 12 carbon atoms, 1 nitrogen atom, and 2 oxygen atoms . It is known for its stability and reactivity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine involves multiple steps, starting with the formation of the core pyridine ring. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of the dioxino ring structure. Detailed synthetic routes and reaction conditions are often proprietary and vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and minimize costs. These methods often involve large-scale reactions using automated systems to ensure consistency and efficiency. The use of advanced purification techniques, such as chromatography, is common to achieve the desired level of purity .
Análisis De Reacciones Químicas
Types of Reactions
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various halogens and alkylating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituents introduced .
Aplicaciones Científicas De Investigación
5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of 5-Ethynyl-2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes, such as signal transduction or gene expression. The exact pathways involved depend on the specific context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
- 2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridine-5-carboxylic acid
- 2-{2,2,8-trimethyl-2H,4H-[1,3]dioxino[4,5-c]pyridin-5-yl}acetic acid
- (2,2,8-Trimethyl-4H-[1,3]dioxino[4,5-c]pyridin-5-yl)methanol
Uniqueness
This structural feature allows for specific interactions and reactions that are not possible with the other compounds listed .
Propiedades
Número CAS |
40519-54-8 |
|---|---|
Fórmula molecular |
C12H13NO2 |
Peso molecular |
203.24 g/mol |
Nombre IUPAC |
5-ethynyl-2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine |
InChI |
InChI=1S/C12H13NO2/c1-5-9-6-13-8(2)11-10(9)7-14-12(3,4)15-11/h1,6H,7H2,2-4H3 |
Clave InChI |
SHGUEQCYSASPAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C2=C1OC(OC2)(C)C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Oxazole, 5-phenyl-2-[3-(2-phenylethenyl)phenyl]-](/img/structure/B14663478.png)





![s-(2-{[4-(2-Tert-butyl-4-methylphenoxy)butyl]amino}ethyl) hydrogen sulfurothioate](/img/structure/B14663509.png)


